

The Synthetic Potential of 5-Nitroguaiacol (Sodium): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitroguaiacol (sodium)

Cat. No.: B14793361

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-nitroguaiacolate, a compound widely recognized for its significant role in agriculture as a potent plant growth regulator, also presents a unique profile for applications in organic synthesis. This technical guide delves into the core chemical characteristics of 5-nitroguaiacol and its sodium salt, focusing on its utility as a synthetic intermediate. While its application in multi-step syntheses is not as extensively documented as its agricultural uses, its molecular architecture—featuring a nitro group, a phenolic hydroxyl, and a methoxy substituent on an aromatic ring—offers a versatile platform for a range of chemical transformations. This document provides a comprehensive overview of its synthesis, known reactions, and potential synthetic pathways, supported by experimental protocols and data, to serve as a foundational resource for researchers exploring its utility in fine chemical and pharmaceutical development.

Introduction

5-Nitroguaiacol (2-methoxy-5-nitrophenol) and its corresponding sodium salt are aromatic organic compounds.^[1] While commercially known under trade names like Atonik™ for its function as a biostimulant in plants, its chemical structure is of significant interest to synthetic chemists.^{[2][3]} The presence of three distinct functional groups on the benzene ring allows for a variety of chemical modifications. The electron-withdrawing nitro group, the nucleophilic phenolic hydroxyl, and the ether linkage provide multiple reaction sites, enabling its use as a building block for more complex molecules.^{[1][4]} This guide will explore the synthesis of 5-

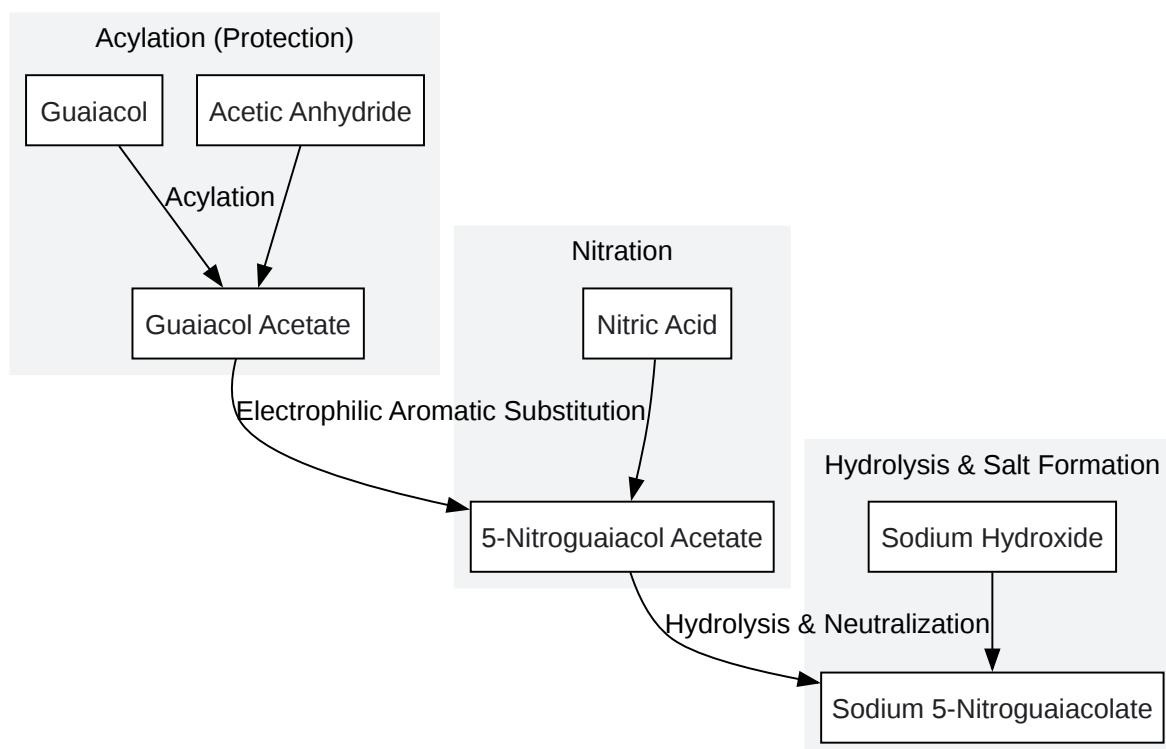
nitroguaiacol (sodium) and detail its reactivity and potential applications in organic synthesis reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Nitroguaiacol sodium salt is presented in Table 1.

Table 1: Physicochemical Properties of 5-Nitroguaiacol Sodium Salt

Property	Value	Reference(s)
CAS Number	67233-85-6	[1] [5]
Molecular Formula	C ₇ H ₆ NNaO ₄	[1] [5]
Molecular Weight	191.12 g/mol	[1] [5]
Appearance	Red to dark red crystalline solid	[1]
Solubility	Soluble in water, methanol, ethanol, acetone	[6]


Synthesis of 5-Nitroguaiacol (Sodium)

The commercial synthesis of sodium 5-nitroguaiacolate is a multi-step process that begins with guaiacol (2-methoxyphenol).[\[2\]](#) The synthesis involves the nitration of the aromatic ring, followed by neutralization to form the sodium salt.

General Synthesis Pathway

The synthesis of sodium 5-nitroguaiacolate can be conceptually broken down into the key steps illustrated in the workflow below.

General Synthesis Workflow for Sodium 5-Nitroguaiacolate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Sodium 5-Nitroguaiacolate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of sodium 5-nitroguaiacolate.

Step 1: Acylation of Guaiacol[6]

- To a reaction vessel, add guaiacol and a molar excess of acetic anhydride.

- A catalytic amount of a suitable acid or base can be used to facilitate the reaction.
- Heat the mixture under reflux for a specified period to ensure complete conversion to guaiacol acetate.
- After cooling, the reaction mixture is worked up, typically by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and catalyst.
- The resulting guaiacol acetate can be purified by distillation or used directly in the next step.

Step 2: Nitration of Guaiacol Acetate[6]

- The guaiacol acetate is dissolved in a suitable solvent, such as acetic acid or sulfuric acid.
- The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.
- A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
- After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration.
- The reaction is then quenched by pouring it into ice water, which precipitates the 5-nitroguaiacol acetate.
- The solid product is collected by filtration and washed with water.

Step 3: Hydrolysis and Salt Formation[6]

- The crude 5-nitroguaiacol acetate is suspended in water or an alcohol-water mixture.
- A stoichiometric amount of sodium hydroxide is added to the suspension.
- The mixture is heated to facilitate the hydrolysis of the acetate group and the formation of the sodium salt of 5-nitroguaiacol.
- The reaction is monitored until the hydrolysis is complete.

- The resulting solution is cooled, and the sodium 5-nitroguaiacolate is isolated by crystallization or by evaporation of the solvent.
- The final product is dried to obtain a crystalline solid.

Role in Organic Synthesis Reactions

While not a common reagent, the functional groups of 5-nitroguaiacol provide avenues for several types of organic reactions. It is primarily considered an intermediate or building block for creating more complex molecules.[\[1\]](#)

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. The resulting 5-aminoguaiacol would be a valuable intermediate, for example, in the synthesis of dyes or pharmaceutically active compounds.

General Reaction Scheme: 5-Nitroguaiacol → 5-Aminoguaiacol

Potential Experimental Protocol (Illustrative):

- Catalytic Hydrogenation:
 - Dissolve 5-nitroguaiacol in a suitable solvent (e.g., ethanol, ethyl acetate).
 - Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
 - Pressurize the reaction vessel with hydrogen gas.
 - Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.
 - Filter off the catalyst and evaporate the solvent to obtain 5-aminoguaiacol.
- Metal-Acid Reduction:
 - Suspend 5-nitroguaiacol in an acidic solution (e.g., hydrochloric acid).
 - Add a reducing metal, such as tin (Sn), iron (Fe), or zinc (Zn), in portions.

- Heat the reaction mixture to drive the reduction.
- After the reaction is complete, basify the solution to precipitate the amine and extract it with an organic solvent.

The choice of reducing agent can be critical for chemoselectivity if other reducible functional groups are present in a more complex derivative.

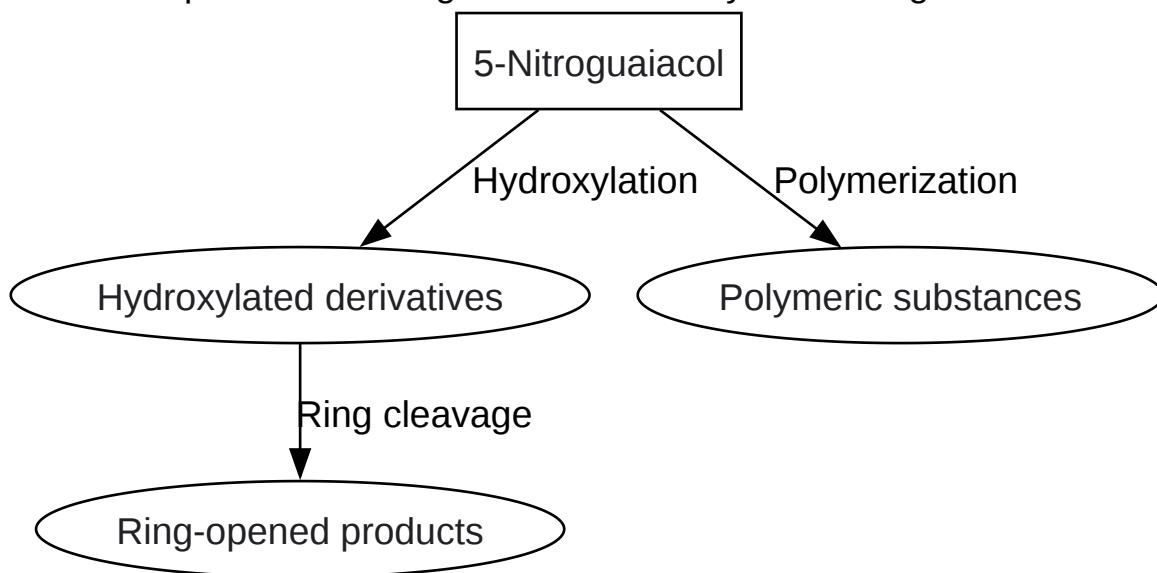
Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions.

- Etherification (Williamson Ether Synthesis): The sodium salt of 5-nitroguaiaacol is an excellent nucleophile for reaction with alkyl halides to form ethers. This allows for the introduction of various alkyl or functionalized chains at this position.
- Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, which can be used as protecting groups or to modify the biological activity of the molecule.

Electrophilic Aromatic Substitution

The existing substituents on the aromatic ring direct further electrophilic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The positions ortho and para to the activating groups are already substituted, which may limit further substitution or direct it to the position ortho to the hydroxyl group.


Known Reaction: Photodegradation

A study on the photolysis of 5-nitroguaiaacol in an aqueous solution under artificial sunlight has provided insight into its environmental fate and has identified several degradation products. This reaction pathway is relevant for understanding its stability and potential transformations.

Photodegradation Pathway

The photodegradation of 5-nitroguaiaacol involves several transformation products, as depicted in the following diagram.

Proposed Photodegradation Pathway of 5-Nitroguaiacol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]
- 3. 5-Nitroguaiacol Sodium Salt [agriplantgrowth.com]
- 4. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]
- 5. 5-Nitroguaiacol sodium salt synthesis - chemicalbook [chemicalbook.com]
- 6. bloomtechz.com [bloomtechz.com]
- To cite this document: BenchChem. [The Synthetic Potential of 5-Nitroguaiacol (Sodium): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14793361#5-nitroguaiacol-sodium-role-in-organic-synthesis-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com